Chk2 Inhibition Potency of NSC 109555 vs. Debromohymenialdisine (DBH) and BML-277
In cell-free kinase assays, NSC 109555 inhibits Chk2 with an IC50 of 200-240 nM [REFS-1, REFS-2]. This potency is intermediate between the natural product debromohymenialdisine (DBH), which inhibits Chk2 with a reported IC50 of 3.5 µM (3,500 nM) [3], and the optimized synthetic inhibitor BML-277 (Chk2 Inhibitor II), which has an IC50 of 15 nM [4]. This 17.5-fold lower potency than BML-277, but 14.6-fold higher potency than DBH, defines its position as a mid-potency tool compound.
| Evidence Dimension | Chk2 inhibition (IC50) |
|---|---|
| Target Compound Data | 200 nM to 240 nM |
| Comparator Or Baseline | Debromohymenialdisine (IC50 = 3,500 nM); BML-277 (IC50 = 15 nM) |
| Quantified Difference | NSC 109555 is 14.6-fold more potent than DBH and 17.5-fold less potent than BML-277 |
| Conditions | Cell-free kinase assay; in vitro |
Why This Matters
The specific IC50 value dictates the concentration range required for effective target engagement in cell-based assays, directly impacting experimental design and cost.
- [1] Jobson AG, et al. Mol Pharmacol. 2007 Oct;72(4):876-84. View Source
- [2] Lountos GT, et al. Protein Sci. 2009 Jan;18(1):92-100. View Source
- [3] Curman D, et al. Inhibition of the G2 DNA damage checkpoint and of protein kinases Chk1 and Chk2 by the marine sponge alkaloid debromohymenialdisine. J Biol Chem. 2001 May 25;276(21):17914-9. View Source
- [4] Arienti KL, et al. J Med Chem. 2005 Mar 24;48(6):1873-85. View Source
